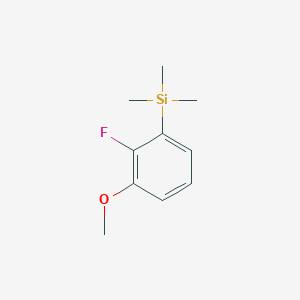
2-Fluoro-3-(trimethylsilyl)anisole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-(trimethylsilyl)anisole is an organic compound that features a fluorine atom, a trimethylsilyl group, and a methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated anisole in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production methods for 2-Fluoro-3-(trimethylsilyl)anisole may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(trimethylsilyl)anisole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the fluorine or trimethylsilyl groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce various substituted anisoles.
Scientific Research Applications
2-Fluoro-3-(trimethylsilyl)anisole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated compounds.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(trimethylsilyl)anisole involves its interaction with molecular targets through its functional groups. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the trimethylsilyl group can influence its lipophilicity and stability. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-Fluoroanisole: Similar structure but lacks the trimethylsilyl group.
3-(Trimethylsilyl)anisole: Similar structure but lacks the fluorine atom.
2-Fluoro-3-(trifluoromethyl)anisole: Contains a trifluoromethyl group instead of a trimethylsilyl group.
Uniqueness
2-Fluoro-3-(trimethylsilyl)anisole is unique due to the presence of both the fluorine atom and the trimethylsilyl group, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C10H15FOSi |
|---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
(2-fluoro-3-methoxyphenyl)-trimethylsilane |
InChI |
InChI=1S/C10H15FOSi/c1-12-8-6-5-7-9(10(8)11)13(2,3)4/h5-7H,1-4H3 |
InChI Key |
SJTJPNGSRSPOOA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)[Si](C)(C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


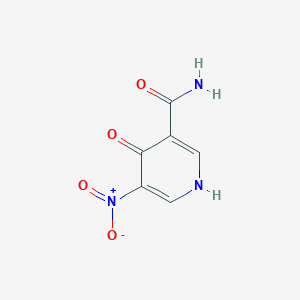
![5,7-Dichloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13679201.png)
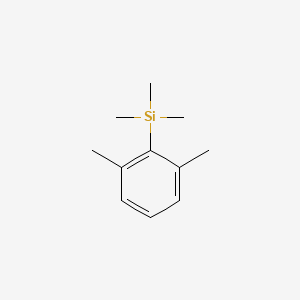
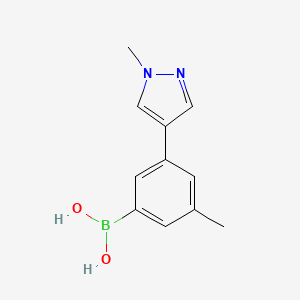
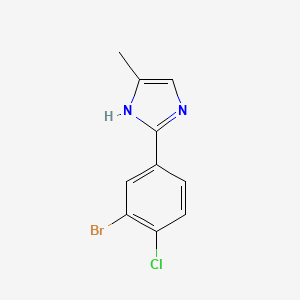
![1-Amino-4-[(4-butylphenyl)amino]-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic Acid](/img/structure/B13679222.png)
![2-(4-Chlorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13679230.png)
![3-Amino-2-[(4-fluorophenyl)carbonyl]-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B13679231.png)
![tert-butyl N-[3-(4-bromopyrazol-1-yl)-1-bicyclo[1.1.1]pentanyl]carbamate](/img/structure/B13679240.png)
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carbonitrile](/img/structure/B13679245.png)
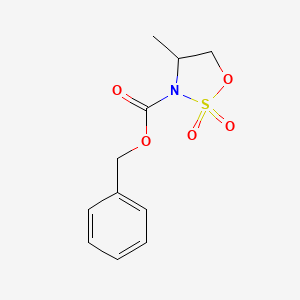
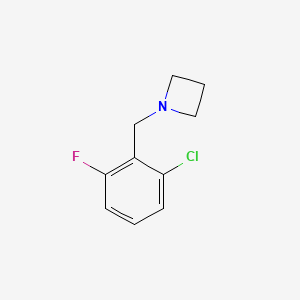
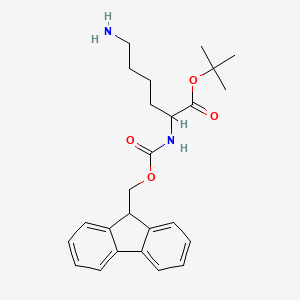
![[(2R,4R)-4-[(tert-Butyldiphenylsilyl)oxy]-1-Boc-2-pyrrolidinyl]methanol](/img/structure/B13679271.png)
